molecular formula C14H10ClFN2O2 B11117982 5-chloro-3-{[(2-fluorophenyl)amino]methyl}-1,3-benzoxazol-2(3H)-one

5-chloro-3-{[(2-fluorophenyl)amino]methyl}-1,3-benzoxazol-2(3H)-one

Cat. No.: B11117982
M. Wt: 292.69 g/mol
InChI Key: ODAABTARPDBGBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method is the condensation reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like water or an organic solvent.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one, often involves optimized synthetic routes to ensure high yield and purity. The use of green solvents and economical operation conditions is preferred to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and selectivity compared to other benzoxazole derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications.

Properties

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

5-chloro-3-[(2-fluoroanilino)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H10ClFN2O2/c15-9-5-6-13-12(7-9)18(14(19)20-13)8-17-11-4-2-1-3-10(11)16/h1-7,17H,8H2

InChI Key

ODAABTARPDBGBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C3=C(C=CC(=C3)Cl)OC2=O)F

Origin of Product

United States

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